N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-4-amine
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Overview
Description
N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-4-amine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an amine group attached to the benzofuran ring and a 2-methylprop-2-en-1-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-4-amine typically involves the reaction of 2,3-dihydro-1-benzofuran with 2-methylprop-2-en-1-amine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon gas, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2-Methylprop-2-en-1-yl benzofuran: Similar structure but lacks the amine group.
2,3-Dihydro-1-benzofuran-4-amine: Similar structure but lacks the 2-methylprop-2-en-1-yl substituent.
Uniqueness
N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-4-amine is unique due to the presence of both the amine group and the 2-methylprop-2-en-1-yl substituent, which confer specific chemical and biological properties that are not observed in similar compounds .
Properties
CAS No. |
61090-58-2 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(2-methylprop-2-enyl)-2,3-dihydro-1-benzofuran-4-amine |
InChI |
InChI=1S/C12H15NO/c1-9(2)8-13-11-4-3-5-12-10(11)6-7-14-12/h3-5,13H,1,6-8H2,2H3 |
InChI Key |
RFQAKZHPSADYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC1=C2CCOC2=CC=C1 |
Origin of Product |
United States |
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